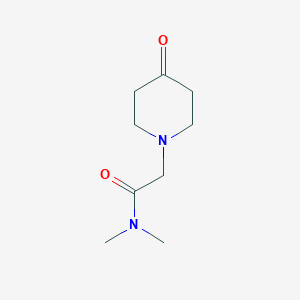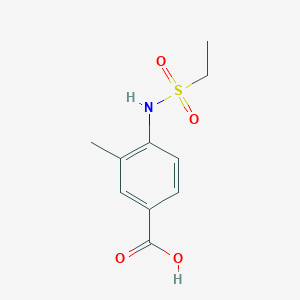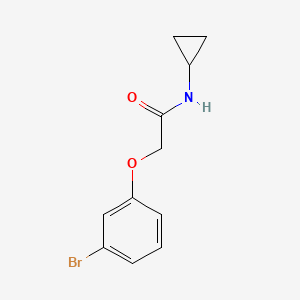
2-(3-bromophenoxy)-N-cyclopropylacetamide
説明
“2-(3-bromophenoxy)-N-cyclopropylacetamide” is a compound that contains a bromophenoxy group, a cyclopropyl group, and an acetamide group. The bromophenoxy group consists of a bromine atom attached to a phenyl ring, which is further connected to an oxygen atom. The cyclopropyl group is a three-membered carbon ring, and the acetamide group consists of a carbonyl (C=O) and an amine (NH2) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The bromophenoxy and cyclopropyl groups are likely to be in a trans configuration due to steric hindrance .科学的研究の応用
Anticancer Activities
A novel bromophenol derivative, including a compound similar to 2-(3-bromophenoxy)-N-cyclopropylacetamide, demonstrated significant anticancer activities. In particular, it was effective against human lung cancer cell lines, inducing cell cycle arrest and apoptosis through the reactive oxygen species (ROS)-mediated PI3K/Akt and the MAPK signaling pathway (Guo et al., 2018).
Pharmacological Properties
A study on derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide revealed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups in these compounds showed significant pharmacological activities (Rani et al., 2016).
Enzyme Inhibition
Compounds incorporating bromophenol moieties were investigated for their inhibitory effects on the carbonic anhydrase enzyme (CA). These bromophenol derivatives, including structures similar to 2-(3-bromophenoxy)-N-cyclopropylacetamide, exhibited excellent inhibitory effects in the low nanomolar range (Boztaş et al., 2015).
Antimicrobial Applications
Newer Schiff Bases and Thiazolidinone derivatives, including compounds related to 2-(3-bromophenoxy)-N-cyclopropylacetamide, were synthesized and evaluated for antibacterial and antifungal activities. They displayed potential antimicrobial properties (Fuloria et al., 2014).
Antiviral Properties
Novel derivatives of 1-[5-(4-bromophenoxy)pentyl]-3-(2-arylamino- 2-oxoethyl)uracils, structurally similar to 2-(3-bromophenoxy)-N-cyclopropylacetamide, demonstrated antiviral properties. These compounds were effective in inhibiting the spread of viruses in vitro (Paramonova et al., 2017).
作用機序
Target of Action
Related compounds such as isoindolines have been found to interact with the human dopamine receptor d2 . This suggests that 2-(3-bromophenoxy)-N-cyclopropylacetamide may also interact with similar receptors or proteins.
Mode of Action
Based on the interaction of similar compounds with the dopamine receptor d2, it can be hypothesized that this compound may bind to the receptor and modulate its activity . The specific changes resulting from this interaction would depend on the exact binding site and the nature of the interaction.
Biochemical Pathways
If the compound does indeed interact with the dopamine receptor D2, it could potentially influence dopaminergic signaling pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and reinforcement.
Result of Action
If the compound does interact with the dopamine receptor d2, it could potentially influence neuronal activity and neurotransmission . The specific effects would depend on the nature of the interaction and the specific cellular context.
特性
IUPAC Name |
2-(3-bromophenoxy)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRMVUICUSAIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid](/img/structure/B3072733.png)
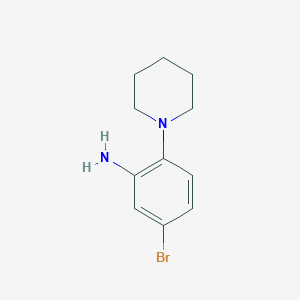
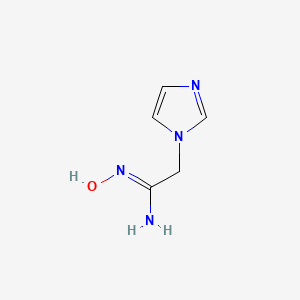
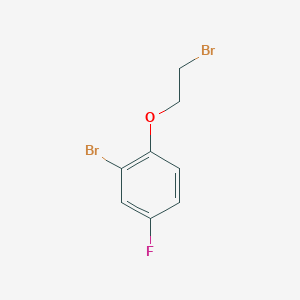
![2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile](/img/structure/B3072772.png)

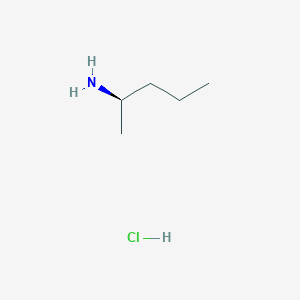
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072797.png)
![(2S)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B3072801.png)
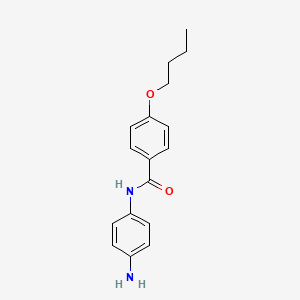
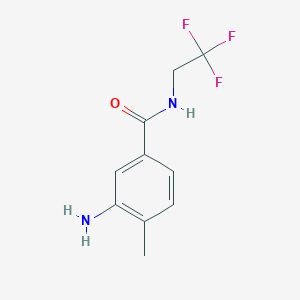
![6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile](/img/structure/B3072813.png)
